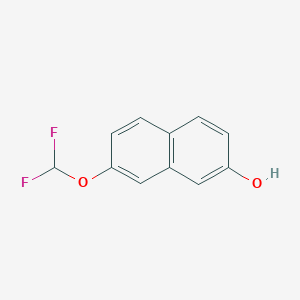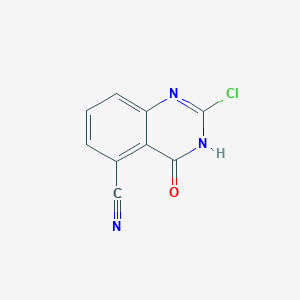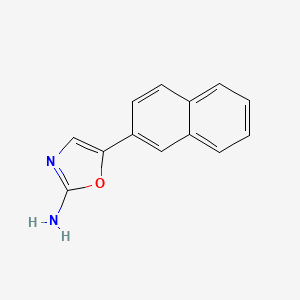
2-(Difluoromethoxy)-7-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-7-naphthol is a chemical compound that belongs to the class of difluoromethoxylated naphthols. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to the naphthol structure. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-7-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method is the reaction of naphthol with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl ethers or difluorocarbene precursors in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also a key consideration in industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethoxy)-7-naphthol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthol structure can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-7-naphthol has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-7-naphthol is primarily related to its ability to interact with biological targets through the difluoromethoxy group. This group can form strong hydrogen bonds and participate in various molecular interactions, enhancing the compound’s binding affinity and specificity. The molecular targets and pathways involved may include enzymes, receptors, and other proteins that are crucial for biological processes .
Comparación Con Compuestos Similares
- 2-(Trifluoromethoxy)-7-naphthol
- 2-(Methoxy)-7-naphthol
- 2-(Difluoromethoxy)benzylamine
Comparison: 2-(Difluoromethoxy)-7-naphthol is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties compared to its analogs. For instance, the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C11H8F2O2 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
7-(difluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-10-4-2-7-1-3-9(14)5-8(7)6-10/h1-6,11,14H |
Clave InChI |
BDNZFRKLRBKKSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)OC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)


![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)
![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)






